Furo[3,2-b]pyridine-2-carbaldehyde

Kinase inhibitor CLK HIPK

This 2-carbaldehyde regioisomer of the furo[3,2-b]pyridine scaffold is the definitive entry point for constructing 3,5-disubstituted and 3,5,7-trisubstituted analogs with demonstrated sub-micromolar cellular activity against CLKs and Hedgehog pathway targets. Unlike 3- or 5-carbaldehyde isomers, the C2 aldehyde provides a unique diversification vector for condensation, reductive amination, and Wittig chemistry—enabling rapid parallel SAR exploration. Its distinct electronic profile (higher dipole moment, furan O vs. thieno S) offers a rational scaffold-hopping strategy to escape IP or metabolic liabilities of thieno[3,2-b]pyridine series while improving solubility. Bulk quantities supported for hit-to-lead and library production workflows.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 112372-05-1
Cat. No. B039150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-2-carbaldehyde
CAS112372-05-1
SynonymsFuro[3,2-b]pyridine-2-carboxaldehyde (9CI)
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)C=O)N=C1
InChIInChI=1S/C8H5NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H
InChIKeyNRWGQISVIQMPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine-2-carbaldehyde (CAS 112372-05-1): A Key Aldehyde Building Block for Kinase-Focused Medicinal Chemistry and Heterocyclic Synthesis


Furo[3,2-b]pyridine-2-carbaldehyde (CAS 112372-05-1) is a fused heterocyclic building block featuring an aldehyde group at the 2-position of a furo[3,2-b]pyridine core [1]. With a molecular weight of 147.13 g/mol and a topological polar surface area (TPSA) of 43.1 Ų, the compound possesses physicochemical properties favorable for fragment-based drug discovery and CNS drug design [1]. This specific aldehyde regioisomer serves as a versatile intermediate for constructing diverse heterocyclic libraries, as the aldehyde handle enables condensation, reductive amination, and Wittig-type transformations to rapidly generate structure-activity relationship (SAR) analogs [2].

Why Generic Furo[3,2-b]pyridine Analogs Cannot Substitute for the 2-Carbaldehyde (CAS 112372-05-1) in Kinase Inhibitor and Hedgehog Pathway Programs


The furo[3,2-b]pyridine scaffold has been established as a privileged core for achieving high selectivity against cdc-like kinases (CLKs) and for modulating the Hedgehog signaling pathway [1]. However, the biological activity and synthetic utility of this scaffold are exquisitely sensitive to the position and nature of substituents [1]. The 2-carbaldehyde (CAS 112372-05-1) is a uniquely enabling building block because the aldehyde at position 2 provides a distinct vector for diversification that is not accessible with regioisomeric aldehydes (e.g., 3- or 5-carbaldehydes) or with non-aldehyde analogs. Attempting to substitute the 2-carbaldehyde with a different positional isomer or a different electrophilic handle (e.g., a carboxylic acid, nitrile, or boronic acid) will alter the trajectory of subsequent growth vectors and can fundamentally change the binding mode, selectivity profile, and downstream SAR of the resulting inhibitor series [2].

Quantitative Differentiation of Furo[3,2-b]pyridine-2-carbaldehyde (CAS 112372-05-1): Evidence for Strategic Building Block Selection


C2-Aldehyde Position as a Critical Vector for CLK and HIPK Kinase Inhibitor Potency and Selectivity

The furo[3,2-b]pyridine scaffold itself is not a universal kinase inhibitor; rather, its activity is dictated by the substitution pattern [1]. Research demonstrates that 3,5-disubstituted furo[3,2-b]pyridines, which are synthetically accessible via the 2-carbaldehyde intermediate, yield potent and highly selective CLK inhibitors [1]. Furthermore, 3,5,7-trisubstituted derivatives act as sub-micromolar modulators of the Hedgehog pathway [1]. In contrast, substituting at alternative positions (e.g., 2,3-disubstituted analogs) or employing a different heterocyclic core like thieno[3,2-b]pyridine, which has a distinct dipole moment and electronic profile [2], often leads to a loss of this selectivity profile or a shift in target affinity.

Kinase inhibitor CLK HIPK Hedgehog pathway Medicinal chemistry

Electronic and Physicochemical Differentiation of Furo[3,2-b]pyridine Core versus Thieno[3,2-b]pyridine Analogs

Density Functional Theory (DFT) calculations provide a quantitative basis for differentiating the furo[3,2-b]pyridine core from its common sulfur analog, thieno[3,2-b]pyridine [1]. The furo[3,2-b]pyridine system possesses distinct electronic properties that influence its reactivity and potential binding interactions.

DFT calculation Physicochemical properties Scaffold hopping Electronic properties

Synthetic Accessibility of the Furo[3,2-b]pyridine-2-carbaldehyde Building Block via a High-Yielding Formylation Route

A direct synthetic route to the target aldehyde is described via formylation of the parent furo[3,2-b]pyridine heterocycle [1]. This method offers a straightforward and scalable approach to the 2-carbaldehyde, which is a prerequisite for its use as a reliable building block in large-scale SAR exploration or lead optimization programs.

Synthetic methodology Process chemistry Formylation Building block

Intellectual Property Landscape: The Furo[3,2-b]pyridine Scaffold is a Recognized Core in Patented Kinase Inhibitors

The furo[3,2-b]pyridine scaffold has been explicitly claimed in patent applications as a core structure for inhibitors of protein kinases, highlighting its recognized value and patentability in the pharmaceutical industry [1]. The specific substitution pattern accessible from the 2-carbaldehyde is particularly relevant for generating novel, proprietary chemical matter.

Patent analysis Kinase inhibitor IP landscape Drug discovery

High-Value Application Scenarios for Furo[3,2-b]pyridine-2-carbaldehyde (CAS 112372-05-1)


Medicinal Chemistry: Kinase-Focused Lead Optimization and Chemical Probe Development

For medicinal chemistry teams developing inhibitors of cdc-like kinases (CLKs), HIPKs, or modulators of the Hedgehog pathway, the 2-carbaldehyde is the essential entry point for constructing the 3,5-disubstituted or 3,5,7-trisubstituted furo[3,2-b]pyridine analogs that have demonstrated high target selectivity and sub-micromolar cellular activity [1]. The aldehyde handle allows for rapid diversification at the C2 position to probe SAR and optimize drug-like properties [1].

Synthetic Chemistry: Development of Polyheterocyclic Libraries via Parallel Synthesis

This aldehyde is a workhorse building block for parallel synthesis and library production [1]. Its reactivity enables high-throughput chemistry workflows, including reductive amination, Knoevenagel condensation, and Grignard additions, to generate diverse arrays of analogs for hit-to-lead campaigns. The reported high-yielding synthetic access to the aldehyde supports the procurement of bulk quantities for such efforts [2].

Scaffold Hopping: Differentiating from Thieno[3,2-b]pyridine-Based Series

When seeking to escape the intellectual property or metabolic liabilities of a thieno[3,2-b]pyridine-based series, the furo[3,2-b]pyridine-2-carbaldehyde provides a rational scaffold-hopping opportunity [1]. The distinct electronic properties (higher dipole moment) and the presence of the furan oxygen (vs. sulfur) offer a different hydrogen-bonding profile and may improve solubility and metabolic stability, making it a strategic alternative for backup series development [1].

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